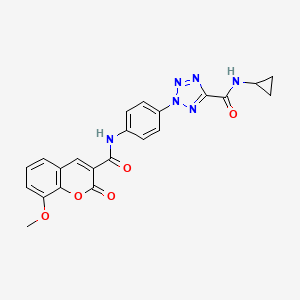

N-cyclopropyl-2-(4-(8-methoxy-2-oxo-2H-chromene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide

CAS No.: 1396749-06-6

Cat. No.: VC5198497

Molecular Formula: C22H18N6O5

Molecular Weight: 446.423

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396749-06-6 |

|---|---|

| Molecular Formula | C22H18N6O5 |

| Molecular Weight | 446.423 |

| IUPAC Name | N-cyclopropyl-2-[4-[(8-methoxy-2-oxochromene-3-carbonyl)amino]phenyl]tetrazole-5-carboxamide |

| Standard InChI | InChI=1S/C22H18N6O5/c1-32-17-4-2-3-12-11-16(22(31)33-18(12)17)20(29)23-14-7-9-15(10-8-14)28-26-19(25-27-28)21(30)24-13-5-6-13/h2-4,7-11,13H,5-6H2,1H3,(H,23,29)(H,24,30) |

| Standard InChI Key | PLKSDDIDUUVWCR-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)NC5CC5 |

Introduction

N-cyclopropyl-2-(4-(8-methoxy-2-oxo-2H-chromene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound with a molecular weight of approximately 446.4 g/mol and a molecular formula of C22H18N6O5 . This compound combines a cyclopropyl group with a tetrazole ring and a coumarin-derived moiety, which suggests potential bioactivity and applications in medicinal chemistry.

Structural Features

The compound features a unique combination of structural elements:

-

Cyclopropyl Group: Known for its stability and reactivity, the cyclopropyl group is attached to the tetrazole ring.

-

Tetrazole Ring: This five-membered ring is known for its stability and is often used in drug design due to its ability to mimic carboxylic acids.

-

Coumarin Moiety: Derived from 8-methoxy-2-oxo-2H-chromene-3-carboxamide, this part of the molecule contributes to potential biological activities such as anticoagulant and anticancer properties, which are common among coumarin derivatives .

Biological Activities and Potential Applications

While specific biological activities of this compound are not extensively documented, its structural components suggest potential applications:

-

Anticancer Activity: Coumarin derivatives are known for their anticancer properties, which could be enhanced by the tetrazole ring .

-

Anticoagulant Activity: Similar to other coumarin derivatives, this compound might exhibit anticoagulant effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| N-cyclopropyl-2-(4-(8-methoxy-2-oxo-2H-chromene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide | Cyclopropyl, Tetrazole, Coumarin Moiety | Potential Anticancer/Anticoagulant | Tetrazole Ring with Coumarin Moiety |

| N-cyclopropyl-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide | Cyclopropyl, Phenoxy Linkage, Coumarin Moiety | Promising Bioactivity | Cyclopropyl with Phenoxy Linkage |

| 7-Hydroxycoumarin Derivatives | Hydroxycoumarin Core | Antimicrobial, Anticancer | Hydroxy Substitution on Coumarin |

Future Research Directions

Given the limited information available on N-cyclopropyl-2-(4-(8-methoxy-2-oxo-2H-chromene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide, future studies should focus on:

-

In Vitro and In Vivo Biological Activity Assessments: To determine its efficacy and safety.

-

Molecular Docking Studies: To understand its interaction with potential biological targets.

-

Synthetic Optimization: To improve yield and purity in synthesis processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume